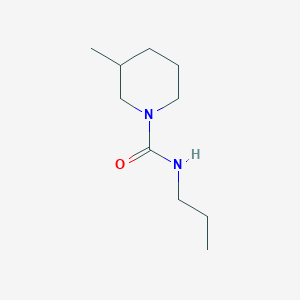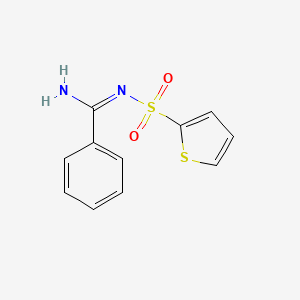![molecular formula C16H20N2O B5292403 N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide, commonly known as MNEMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in biomedical research. MNEMG is a derivative of glycine and is structurally similar to the neurotransmitter glycine. The compound has been shown to have promising effects in various research applications, including neuropharmacology, neurochemistry, and neurophysiology.
Mecanismo De Acción
MNEMG acts as a positive allosteric modulator of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. The compound enhances the activity of glycine receptors by increasing the affinity of the receptor for glycine, thereby increasing the amplitude and duration of inhibitory postsynaptic currents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNEMG have been extensively studied. The compound has been shown to enhance the activity of glycine receptors, leading to increased inhibitory neurotransmission in the central nervous system. MNEMG has also been shown to have anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNEMG has several advantages as a research tool. The compound is highly selective for glycine receptors, making it a useful tool for studying the role of these receptors in synaptic transmission. MNEMG is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, MNEMG has some limitations as a research tool. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. MNEMG also has a relatively low potency, which can limit its effectiveness in some research applications.
Direcciones Futuras
There are several future directions for research on MNEMG. One area of research is the development of more potent MNEMG derivatives that can be used in a wider range of research applications. Another area of research is the investigation of the long-term effects of MNEMG on synaptic transmission and neuronal function. Finally, MNEMG could be investigated as a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
MNEMG is a promising research tool that has potential applications in neuropharmacology, neurochemistry, and neurophysiology. The compound acts as a positive allosteric modulator of glycine receptors, leading to increased inhibitory neurotransmission in the central nervous system. MNEMG has several advantages as a research tool, including its selectivity for glycine receptors and relative ease of synthesis. However, the compound also has some limitations, including its short half-life and relatively low potency. Future research on MNEMG could lead to the development of more potent derivatives and the investigation of its potential therapeutic applications.
Métodos De Síntesis
MNEMG is synthesized through a multi-step process that involves the reaction of glycine with 1-naphthyl ethyl bromide, followed by N-methylation and subsequent purification. The synthesis of MNEMG is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
MNEMG has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have promising effects in neuropharmacology, neurochemistry, and neurophysiology. MNEMG has been used to study the modulation of glycine receptors, which are involved in the regulation of synaptic transmission in the central nervous system. The compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and schizophrenia.
Propiedades
IUPAC Name |
2-(methylamino)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,18-15(19)11-17-3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,17H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZXWABYIHULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
